3-(benzyloxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-(benzyloxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core with benzyloxy and pyrazolyl-pyridinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzoyl chloride under basic conditions.
Pyrazole synthesis: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Pyridine synthesis: The pyridine ring can be constructed using various methods, including Hantzsch pyridine synthesis.
Coupling reactions: The final step involves coupling the benzyloxybenzamide with the pyrazolyl-pyridinyl moiety using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over palladium on carbon (Pd/C).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(benzyloxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzyloxy)-N-(pyridin-3-ylmethyl)benzamide
- 3-(benzyloxy)-N-((2-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- 3-(benzyloxy)-N-((2-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)benzamide
Uniqueness
3-(benzyloxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is unique due to the specific positioning of the benzyloxy, pyrazolyl, and pyridinyl groups, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in different pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-28-16-21(15-27-28)23-20(10-6-12-25-23)14-26-24(29)19-9-5-11-22(13-19)30-17-18-7-3-2-4-8-18/h2-13,15-16H,14,17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDKKEUBRGGNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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